2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of multiple functional groups, including dichlorophenoxy, acetyl, tetrahydroisoquinoline, and isoindole moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using phosphorous pentachloride.
Coupling with tetrahydroisoquinoline: The acyl chloride is reacted with tetrahydroisoquinoline under basic conditions to form the intermediate product.
Cyclization to form the isoindole derivative: The intermediate undergoes cyclization in the presence of a suitable catalyst to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative reagents to enhance efficiency and reduce costs.
Chemical Reactions Analysis
2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
When compared to other similar compounds, 2-({2-[(2,4-dichlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
2-(2,4-dichlorophenoxy)acetic acid: Known for its use as a herbicide and plant growth regulator.
2-(2,4-dichlorophenoxy)acetamide: Studied for its potential as a COX-2 inhibitor and anti-inflammatory agent.
2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide: Investigated for its anti-inflammatory properties and molecular docking studies with COX-2.
Properties
Molecular Formula |
C26H20Cl2N2O4 |
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Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-[[2-[2-(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-1H-isoquinolin-1-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H20Cl2N2O4/c27-17-9-10-23(21(28)13-17)34-15-24(31)29-12-11-16-5-1-2-6-18(16)22(29)14-30-25(32)19-7-3-4-8-20(19)26(30)33/h1-10,13,22H,11-12,14-15H2 |
InChI Key |
HNQBQEKUFCZIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)COC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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